molecular formula C11H15N5O3S4 B2805980 2-(N-methylmethylsulfonamido)-N-(5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1251542-79-6

2-(N-methylmethylsulfonamido)-N-(5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2805980
CAS No.: 1251542-79-6
M. Wt: 393.51
InChI Key: WRIMZISDXXBMQQ-UHFFFAOYSA-N
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Description

2-(N-methylmethylsulfonamido)-N-(5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a thiadiazole ring, a thiazole ring, and a sulfonamide group, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(N-methylmethylsulfonamido)-N-(5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazide and appropriate carboxylic acids or their derivatives.

    Introduction of the Thiazole Ring: The thiazole ring is often introduced through a condensation reaction between a thioamide and an α-haloketone.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with methylsulfonyl chloride in the presence of a base such as triethylamine.

    Final Coupling: The final step involves coupling the thiazole and thiadiazole intermediates under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using batch or continuous flow reactors, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated systems may be employed to enhance efficiency and reproducibility.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or sulfonamide moiety, potentially converting them to amines or thiols.

Properties

IUPAC Name

2-[methyl(methylsulfonyl)amino]-N-[5-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O3S4/c1-7-12-8(5-20-7)6-21-11-15-14-10(22-11)13-9(17)4-16(2)23(3,18)19/h5H,4,6H2,1-3H3,(H,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIMZISDXXBMQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CSC2=NN=C(S2)NC(=O)CN(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O3S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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